(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide
Overview
Description
"(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide" is a compound that has drawn significant attention in scientific research due to its complex structure and potential bioactive properties. The compound is notable for its intricate synthesis pathway and distinctive molecular architecture, leading to unique chemical behaviors and physical properties.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, including cyclization, enamide formation, and selective functionalization. A study highlighted the use of sulfur-directed aryl radical cyclization onto enamides as a key step in synthesizing structurally related compounds, demonstrating the intricate steps involved in constructing such molecules (Kato et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to "(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide" is characterized by the presence of multiple stereocenters and geometric isomers. Studies involving X-ray crystallography and NMR spectroscopy provide insight into the conformation and configuration of these molecules, revealing the influence of intramolecular interactions on their structure (Papageorgiou et al., 1998).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes selective reactions at different functional groups, enabling further derivatization or transformation into bioactive molecules. For example, palladium-catalyzed cyclization-Heck reactions of allenamides have been employed to construct related molecular frameworks, showcasing the versatility of these compounds in synthetic chemistry (Yan et al., 2017).
Scientific Research Applications
Synthesis and Stereochemistry
Stereocontrolled Synthesis : One study describes the stereocontrolled synthesis using silicon-containing compounds, highlighting a process involving conjugate addition and subsequent steps leading to high levels of stereocontrol (Fleming & Lawrence, 1998).
Enantioselective Synthesis : Research on enantiopure δ-hydroxy-β-enamino ketones, structurally related to the compound , shows advancements in enantioselective synthesis and stereochemical characterization (Camalli, Pifferi, & Palmieri, 1998).
Biological and Pharmacological Aspects
Anti-Glaucoma Properties : A study involving an impurity found in Tafluprost, closely related to the compound, demonstrates anti-glaucoma properties in docking studies, suggesting potential pharmacological applications (Jaggavarapu, Muvvala, Reddy.G, & Cheedarala, 2020).
Therapeutic Properties in Alkaloids : Research on tandem Pummerer/Mannich cyclization, used in the synthesis of complex alkaloids, implies the therapeutic potential of related compounds, including derivatives of enamides (Padwa, Danca, Hardcastle, & Mcclure, 2003).
Applications in Organic Chemistry
Catalyzed Reactions for Enamides : A study describes the use of chromium catalysts in the enantioselective intramolecular addition of tertiary enamides to ketones, which could be applicable to the synthesis of compounds like the one (Yang, Wang, Huang, & Wang, 2009).
Aryl Radical Cyclizations : The selective aryl radical cyclizations of N-substituted enamides indicate the utility of these reactions in synthesizing complex structures, potentially including (Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide (Ishibashi, Kato, Takeda, Kogure, & Tamura, 2000).
Safety And Hazards
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO4/c1-25-24(29)12-8-3-2-7-11-20-21(23(28)17-22(20)27)16-15-19(26)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,15-16,19-23,26-28H,3,8,11-14,17H2,1H3,(H,25,29)/b7-2-,16-15+/t19-,20+,21+,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIWNJFBNIMMGY-FDBOBMRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201106598 | |
Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-N-methyl-5-heptenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201106598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide | |
CAS RN |
155206-01-2 | |
Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-N-methyl-5-heptenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155206-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-N-methyl-5-heptenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201106598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.